Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate
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Overview
Description
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate is a synthetic organic compound that features a unique combination of functional groups, including an ethyl ester, difluoromethyl, and oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate typically involves the reaction of ethyl 2,2-difluoroacrylate with oxetan-3-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as trifluoromethanesulfonic acid, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxetane derivatives with additional functional groups.
Reduction: Conversion to ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanol.
Substitution: Formation of substituted difluoromethyl derivatives.
Scientific Research Applications
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites. The difluoromethyl group and oxetane ring contribute to the compound’s binding affinity and specificity. Pathways such as the PI3K/AKT/mTOR signaling pathway may be involved in its biological effects .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another difluoromethyl compound with different biological activities.
Methyl 2-(oxetan-3-ylidene)acetate: A related oxetane derivative used in organic synthesis.
3-Substituted oxetane compounds: These compounds share the oxetane ring but differ in their substituents and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13F2NO3 |
---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3 |
InChI Key |
YDJJZGNIHOIXAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC1COC1)(F)F |
Origin of Product |
United States |
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